alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate

Topological Polar Surface Area Membrane Permeability Drug-Likeness

Researchers requiring complex phenylalanine derivatives often face fragmented sourcing, leading to increased inventory and validation burden. This compound, a Melphalan-related impurity standard, consolidates three orthogonal functional handles (4-nitro, alpha-ethyl ester, 2-carboxybenzoyl amide) on a single L-configured scaffold. - Enables parallel SAR exploration, reducing intermediate inventory vs. sourcing mono-functional analogs separately. - Contains a chromophoric 4-nitrophenyl reporter (UV ~280-320 nm) for convenient reaction monitoring and purity assay development. - Serves as a higher-lipophilicity (LogP 3.11) system suitability standard for HPLC method development targeting nitroaromatic impurities.

Molecular Formula C19H17N2O7-
Molecular Weight 385.3 g/mol
CAS No. 93963-19-0
Cat. No. B12680186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate
CAS93963-19-0
Molecular FormulaC19H17N2O7-
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C19H18N2O7/c1-2-19(18(25)26,11-12-7-9-13(10-8-12)21(27)28)20-16(22)14-5-3-4-6-15(14)17(23)24/h3-10H,2,11H2,1H3,(H,20,22)(H,23,24)(H,25,26)/p-1/t19-/m0/s1
InChIKeyKTTNTFLVZUIAQM-IBGZPJMESA-M
Commercial & Availability
Standard Pack Sizes10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate (CAS 93963-19-0): Baseline Physicochemical & Structural Profile for Procurement Evaluation


Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate (CAS 93963-19-0) is a chemically elaborate, non-proteinogenic L-phenylalanine derivative bearing three distinct structural features on a single chiral scaffold: an N-terminal 2-carboxybenzoyl (phthalamic acid) amide, a 4-nitro substituent on the phenyl ring, and an alpha-ethyl ester . The IUPAC-assigned name is (2S)-2-[(2-carboxybenzoyl)amino]-2-[(4-nitrophenyl)methyl]butanoate, confirming a molecular formula of C19H18N2O7 with an exact mass of 386.11100 Da . Its calculated physicochemical properties—melting point 180–182 °C (acetone/ligroine), topological polar surface area ~152 Ų, LogP ~3.11, and 6 rotatable bonds—distinguish it from simpler phenylalanine derivatives and implicate potential utility in medicinal chemistry, enzyme mechanism probing, and specialty intermediate applications [1].

Why Generic Substitution of Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate Fails: Structural Determinants of Differentiation


A scientific or industrial user cannot simply substitute 93963-19-0 with a common phenylalanine derivative—such as unsubstituted L-phenylalanine ethyl ester, 4-nitro-L-phenylalanine, or a generic N-carbobenzoxy-protected analog—because these simpler compounds lack critical functional motifs that collectively govern the molecule's physicochemical behavior, hydrogen-bonding capacity, and potential for target-specific molecular recognition. The concurrent presence of the 2-carboxybenzoyl amide, the electron-withdrawing 4-nitro group, and the alpha-ethyl ester on the same L-configured scaffold generates a distinctive topological polar surface area (~152 Ų) and a hydrogen-bond donor/acceptor count (2 donors; 7 acceptors) that fundamentally differ from mono-functional analogs . Furthermore, each functional moiety offers an orthogonal chemical handle—amide hydrolysis, nitro reduction to amine, and ester saponification—enabling divergent derivatization strategies that simpler comparators cannot support . This structural multiplexing underpins differential behavior in enzyme active-site recognition, chromatographic retention, and formulation solubility, making generic interchange scientifically invalid without explicit experimental validation [1].

Quantitative Differentiation Evidence for Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate (CAS 93963-19-0) Versus Closest Analogs


Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability Differentiation

Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate possesses a computed TPSA of approximately 152 Ų , which exceeds the TPSA of a simpler comparator, 4-nitro-L-phenylalanine (~109 Ų, calculated) [1], and also exceeds that of N-carbobenzoxy-L-phenylalanine ethyl ester (~100 Ų, calculated) . This elevated TPSA arises directly from the additional 2-carboxybenzoyl motif, contributing two supplementary hydrogen-bond acceptors and one donor. While still below the commonly cited 140–170 Ų ceiling for passive oral bioavailability, the shift relative to comparators indicates differential membrane partitioning behavior that must be considered during assay design, formulation development, and in vitro permeability screening [2].

Topological Polar Surface Area Membrane Permeability Drug-Likeness Physicochemical Property

Hydrogen-Bond Donor and Acceptor Count as a Differentiation Criterion for Target-Engagement Potential

The target compound offers 2 hydrogen-bond donors and 7 acceptors , a marked increase compared to unsubstituted L-phenylalanine ethyl ester (2 donors, 3 acceptors) or 4-nitro-L-phenylalanine (2 donors, 5 acceptors) [1]. The 2-carboxybenzoyl group alone contributes both a carboxylic acid donor/acceptor pair and an amide carbonyl acceptor, creating an extended hydrogen-bond network 'signature' distinct from simpler N-acyl phenylalanine analogs. In the context of enzyme active-site recognition—where hydrogen-bond complementarity often governs substrate versus inhibitor discrimination—this expanded interaction potential provides a structural basis for differential binding [2]. This difference has been exploited in the broader carboxybenzoyl amino acid class for cholecystokinin receptor antagonism, where the carboxybenzoyl moiety was shown to be a critical pharmacophoric element [2].

Hydrogen Bonding Enzyme Recognition Binding Affinity Structural Biology

Partition Coefficient (LogP) and Chromatographic Retention as a Purity and Identity Control Metric

The calculated LogP of 3.11 for 93963-19-0 is significantly higher than that of the core amino acid L-phenylalanine (LogP ~ -1.5) and its 4-nitro derivative (LogP ~ -1.2 as an amino acid) [1], and also differs markedly from N-(2-carboxybenzoyl)-D-phenylalanine (LogP ~ 1.8, calculated) . This pronounced lipophilicity shift—driven by the alpha-ethyl ester and the extended aromatic carboxybenzoyl group—directly translates into a distinct chromatographic retention profile under reversed-phase HPLC conditions. This property can be exploited analytically: a C18 column with acetonitrile/water gradient (typical procurement QC specification) will show retention time (RT) of 93963-19-0 at ~8.5–9.5 min versus ~3.5–4.5 min for 4-nitro-L-phenylalanine under identical conditions (class-level estimate based on LogP differential). Such RT differentiation enables unambiguous batch identity verification and purity assessment, which is of direct relevance to procurement specifications [2].

LogP Chromatographic Retention Quality Control Purity Verification

Functional-Group Multiplexing: Orthogonal Chemical Handles for Divergent Derivatization

Uniquely among close phenylalanine-derived analogs, 93963-19-0 presents three chemically orthogonal functional handles on a single scaffold: (i) an ester moiety susceptible to selective saponification (NaOH/H₂O/THF) to liberate the free carboxylic acid; (ii) a nitro group reducible to a primary amine (H₂/Pd-C or SnCl₂) enabling subsequent acylation, reductive amination, or diazotization; and (iii) the 2-carboxybenzoyl amide linkage cleavable under acidic (6N HCl, reflux) or enzymatic conditions . This multiplexed reactivity is absent in simpler comparators: 4-nitro-L-phenylalanine offers only the nitro group and unprotected amino/carboxyl termini, while N-carbobenzoxy-L-phenylalanine ethyl ester lacks the nitro handle altogether [1]. The ability to sequentially address these three functional groups without mutual interference makes 93963-19-0 a more versatile starting material for the parallel synthesis of focused libraries than any of its nearest structural analogs, thereby reducing procurement overhead for programs requiring multi-directional SAR exploration [2].

Orthogonal Synthesis Derivatization Handles Chemical Tool Compound Medicinal Chemistry

Research and Industrial Application Scenarios for Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate (CAS 93963-19-0)


Medicinal Chemistry Building Block for Parallel SAR Library Synthesis

Three orthogonal functional handles—ethyl ester, 4-nitro, and 2-carboxybenzoyl amide—enable independent, sequential derivatization at each position. Medicinal chemistry teams developing structure–activity relationships (SAR) for phenylalanine-containing ligands can use a single, well-characterized starting material to explore three chemical vectors simultaneously, reducing total building-block inventory and procurement complexity compared to sourcing individual nitro, ester, and carboxybenzoyl intermediates separately .

Enzyme Mechanism Probe for Carboxybenzoyl-Recognizing Active Sites

The 2-carboxybenzoyl motif is a known pharmacophore in certain receptor–ligand interactions, including cholecystokinin receptor antagonism. 93963-19-0 provides this carboxybenzoyl group in combination with a chromophoric 4-nitrophenyl reporter (absorbance ~280–320 nm, quantifiable by UV/Vis or HPLC) and an alpha-ethyl ester that alters steric and electronic character relative to simple glycine or phenylalanine scaffolds. This combination is suited for structure–activity studies of carboxybenzoyl-dependent enzymes or receptors where both binding and spectrophotometric detection are required [1].

Chromatographic Reference Standard for Nitro-Substituted Phenylalanine Derivative Identification

With a computed LogP of 3.11 and significant RP-HPLC retention relative to simpler nitro-phenylalanines, 93963-19-0 can serve as a higher-lipophilicity system suitability standard for gradient HPLC method development targeting complex phenylalanine-derived mixtures, nitroaromatic impurity profiling, or stability-indicating assays in pharmaceutical intermediate quality control .

Specialty Intermediate for Agrochemical or Photoreactive Probe Development

The 4-nitrophenyl group in 93963-19-0 is a well-precedented precursor to photoaffinity labeling reagents (via reduction to 4-aminophenyl followed by diazotization) and to agrochemical aryl amine intermediates. The alpha-ethyl ester and the 2-carboxybenzoyl amide further differentiate this intermediate from simpler nitroarenes such as 4-nitrotoluene or 4-nitro-L-phenylalanine, providing a pre-installed chiral center and metabolically modifiable amide linkage. Industrial process chemists evaluating nitroaromatic building blocks for photoaffinity probe or agrochemical intermediate synthesis may consider 93963-19-0 as a functionally dense, single-source replacement for multiple simpler intermediates [2].

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